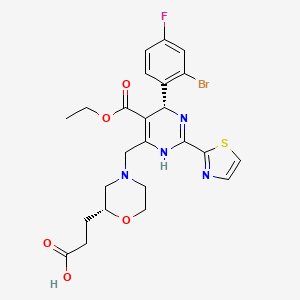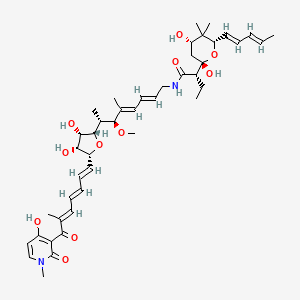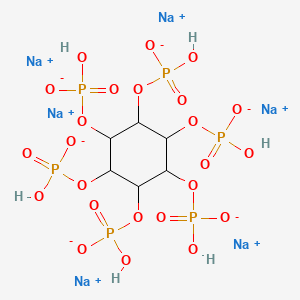
Hidroximetil-PEG3-éster metílico
Descripción general
Descripción
Hydroxy-PEG3-methyl ester is a polyethylene glycol derivative containing a hydroxyl group and a methyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the methyl ester can be hydrolyzed under strong basic conditions .
Aplicaciones Científicas De Investigación
Hydroxy-PEG3-methyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the modification of surfaces and proteins through PEGylation, which enhances solubility and stability .
Biology:
- Utilized in the development of bioconjugates for targeted drug delivery.
- Acts as a linker in the synthesis of antibody-drug conjugates (ADCs), improving the pharmacokinetics and reducing immunogenicity .
Medicine:
- Applied in the formulation of drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
- Used in the development of hydrogels for tissue engineering and regenerative medicine .
Industry:
- Employed in the production of cosmetics and personal care products due to its solubility and non-toxic nature.
- Used in the manufacture of coatings and adhesives .
Análisis Bioquímico
Biochemical Properties
Hydroxy-PEG3-Methyl ester plays a significant role in biochemical reactions. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . This property allows Hydroxy-PEG3-Methyl ester to interact with various enzymes, proteins, and other biomolecules, enhancing their solubility and reducing aggregation .
Cellular Effects
The effects of Hydroxy-PEG3-Methyl ester on cells and cellular processes are primarily related to its role in increasing the solubility of biomolecules . By enhancing solubility, Hydroxy-PEG3-Methyl ester can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Hydroxy-PEG3-Methyl ester exerts its effects through its hydroxyl group and methyl ester. The hydroxyl group can be further derivatized or replaced with other reactive functional groups . The methyl ester can be hydrolyzed under strong basic conditions . These properties allow Hydroxy-PEG3-Methyl ester to interact with biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of Hydroxy-PEG3-Methyl ester over time in laboratory settings are primarily related to its stability and degradation. The compound’s methyl ester can be hydrolyzed under strong basic conditions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hydroxy-PEG3-methyl ester typically involves the reaction of polyethylene glycol with a methyl ester derivative. The process begins with the activation of the hydroxyl group of polyethylene glycol using a suitable activating agent such as N-hydroxysuccinimide (NHS) ester. This activated intermediate then reacts with a methyl ester derivative to form hydroxy-PEG3-methyl ester .
Industrial Production Methods: In industrial settings, the production of hydroxy-PEG3-methyl ester involves large-scale reactions under controlled conditions. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained between 0°C and 25°C. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Hydroxy-PEG3-methyl ester undergoes various chemical reactions, including hydrolysis, esterification, and nucleophilic substitution.
Common Reagents and Conditions:
Hydrolysis: Under acidic or basic conditions, hydroxy-PEG3-methyl ester can be hydrolyzed to produce the corresponding carboxylic acid and alcohol. .
Esterification: The hydroxyl group of hydroxy-PEG3-methyl ester can react with carboxylic acids or their derivatives to form new ester bonds.
Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Esterification: New ester compounds.
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of hydroxy-PEG3-methyl ester primarily involves its ability to modify surfaces and molecules through PEGylation. The hydroxyl group can react with various functional groups, forming stable covalent bonds. This modification enhances the solubility, stability, and bioavailability of the conjugated molecules. The polyethylene glycol spacer provides flexibility and reduces steric hindrance, allowing for efficient bioconjugation .
Comparación Con Compuestos Similares
Hydroxy-PEG2-methyl ester: Shorter polyethylene glycol spacer, slightly lower solubility.
Hydroxy-PEG4-methyl ester: Longer polyethylene glycol spacer, higher solubility and flexibility.
Uniqueness: Hydroxy-PEG3-methyl ester offers a balance between solubility and flexibility, making it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORYNDZAHAHQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















